2-((2S)-2-Hydroxy-3-(3,4-dihydroxyphenyl)propyl)phloroglucinol
Description
2-((2S)-2-Hydroxy-3-(3,4-dihydroxyphenyl)propyl)phloroglucinol is a complex organic compound characterized by the presence of multiple hydroxyl groups and a phloroglucinol core
Properties
CAS No. |
111397-00-3 |
|---|---|
Molecular Formula |
C15H16O6 |
Molecular Weight |
292.28 g/mol |
IUPAC Name |
2-[(2S)-3-(3,4-dihydroxyphenyl)-2-hydroxypropyl]benzene-1,3,5-triol |
InChI |
InChI=1S/C15H16O6/c16-9(3-8-1-2-12(18)15(21)4-8)5-11-13(19)6-10(17)7-14(11)20/h1-2,4,6-7,9,16-21H,3,5H2/t9-/m0/s1 |
InChI Key |
OFUFTNROAPAIQL-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](CC2=C(C=C(C=C2O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(CC2=C(C=C(C=C2O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2S)-2-Hydroxy-3-(3,4-dihydroxyphenyl)propyl)phloroglucinol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phloroglucinol and 3,4-dihydroxyphenylpropanoic acid.
Condensation Reaction: The key step involves a condensation reaction between phloroglucinol and 3,4-dihydroxyphenylpropanoic acid under acidic or basic conditions to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction efficiently.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-((2S)-2-Hydroxy-3-(3,4-dihydroxyphenyl)propyl)phloroglucinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in deoxygenated products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution Reagents: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products
Scientific Research Applications
2-((2S)-2-Hydroxy-3-(3,4-dihydroxyphenyl)propyl)phloroglucinol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((2S)-2-Hydroxy-3-(3,4-dihydroxyphenyl)propyl)phloroglucinol involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, to exert its effects.
Pathways Involved: It modulates pathways related to oxidative stress, inflammation, and cell signaling, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylpropanoic Acid: A structurally similar compound with antioxidant properties.
Phloroglucinol: The core structure of the compound, known for its use in organic synthesis and medicinal chemistry.
Dihydroxyphenylacetic Acid: Another related compound with similar biological activities.
Uniqueness
2-((2S)-2-Hydroxy-3-(3,4-dihydroxyphenyl)propyl)phloroglucinol is unique due to its combination of a phloroglucinol core with a 3,4-dihydroxyphenylpropyl group, which imparts distinct chemical and biological properties not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
